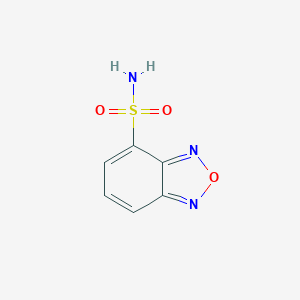

2,1,3-Benzoxadiazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIYIVOEJWVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373432 | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114322-13-3 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the 2,1,3 Benzoxadiazole Core in Chemical Biology

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a heterocyclic scaffold that has garnered considerable attention in the realm of chemical biology and drug discovery. Its unique electronic properties and compact, rigid structure make it an attractive building block for the design of biologically active molecules.

One of the most notable features of the 2,1,3-benzoxadiazole core is its application as a fluorescent reporter. frontiersin.org Certain derivatives, particularly those containing a nitro group, exhibit intrinsic fluorescence, which allows for the real-time visualization and tracking of these molecules within biological systems. This property is invaluable for studying cellular uptake, distribution, and target engagement of potential drug candidates.

Beyond its use as a molecular tag, the 2,1,3-benzoxadiazole nucleus is a key pharmacophore in a variety of bioactive compounds. Research has demonstrated that derivatives of this core can exhibit a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. For instance, some benzoxadiazole derivatives have been investigated as potential anticancer agents, with studies exploring their mechanisms of action. nih.gov

The structural versatility of the 2,1,3-benzoxadiazole core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability is a significant advantage in the design of targeted therapies.

The Crucial Role of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, with a rich history and a continuing presence in a vast array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide (B372717), the sulfonamide moiety has been a key component in the development of drugs targeting a wide range of diseases.

The biological significance of the sulfonamide functional group stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides disrupt this vital metabolic pathway, leading to a bacteriostatic effect. This mechanism formed the basis for the first generation of systemic antibacterial agents. impactfactor.org

The therapeutic applications of sulfonamides have since expanded far beyond their antimicrobial origins. They are integral to the design of various classes of drugs, including:

Carbonic Anhydrase Inhibitors: Sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes. This has led to their use in the treatment of glaucoma, epilepsy, and as diuretics. nih.gov

Anticancer Agents: More recent research has explored the potential of sulfonamide derivatives as anticancer agents. researchgate.net They have been shown to target various aspects of cancer cell biology, including tumor-associated carbonic anhydrase isoforms. nih.gov

Anti-inflammatory and Antidiabetic Agents: The sulfonamide scaffold is also present in drugs with anti-inflammatory and antidiabetic properties. semanticscholar.org

The sulfonamide group's ability to form strong hydrogen bonds and its favorable pharmacokinetic properties contribute to its widespread use in drug design.

Biological Activities and Pharmacological Investigations of 2,1,3 Benzoxadiazole 4 Sulfonamide Analogs

Antimicrobial Efficacy and Mechanistic Elucidation

The antimicrobial effects of 2,1,3-benzoxadiazole-4-sulfonamide analogs are primarily attributed to their interference with essential metabolic pathways in bacteria. This targeted approach disrupts bacterial growth and survival, making these compounds promising candidates for the development of new antibiotics.

A key mechanism underlying the antibacterial action of sulfonamide-containing compounds is the inhibition of the folic acid synthesis pathway. Folic acid is a vital nutrient for bacteria, as it is a precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, these compounds effectively starve the bacteria of essential building blocks, leading to a bacteriostatic effect.

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), a crucial enzyme in the folic acid synthesis pathway. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate (B83284) to form dihydropteroate, a precursor to dihydrofolic acid. The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby preventing the natural substrate from binding and halting the synthesis of folic acid.

The antibacterial activity of sulfonamides is a direct result of their competitive antagonism with PABA. nih.gov Due to their structural resemblance to PABA, sulfonamide drugs compete for the active site of the same bacterial enzyme. nih.gov This competition is a key aspect of their mechanism of action, and the bacteriostatic potency of a sulfonamide is directly proportional to its ability to counteract the effects of PABA. nih.gov A linear relationship has been observed between the concentration of a sulfonamide drug and the amount of PABA required to overcome its inhibitory effect, which is characteristic of competitive inhibition of an essential enzyme reaction. nih.gov

Analogs of this compound have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The specific substitutions on the benzoxadiazole and sulfonamide moieties can influence the potency and spectrum of activity.

Several studies have highlighted the potent activity of oxadiazole and sulfonamide-containing compounds against various Gram-positive pathogens. For instance, N-(1,3,4-oxadiazol-2-yl)benzamides have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Similarly, other 1,3,4-oxadiazole (B1194373) derivatives have exhibited bactericidal activity against multiple S. aureus strains, including MRSA, with MICs ranging from 4 to 32 μg/ml. nih.gov The introduction of a pentafluorosulfanyl substituent in certain 1,3,4-oxadiazole compounds has been shown to enhance their activity against a range of Gram-positive organisms, including S. aureus and Staphylococcus epidermidis. acs.org

Table 1: In Vitro Antibacterial Activity of Selected Oxadiazole Analogs against Gram-Positive Bacteria

| Compound/Analog | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-235, HSGN-237, HSGN-238) | Staphylococcus aureus (MRSA) | 0.25 - 1 µg/mL | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-235, HSGN-237, HSGN-238) | Vancomycin-Resistant Enterococci (VRE) | 0.25 µg/mL (lowest) | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-235, HSGN-237, HSGN-238) | Listeria monocytogenes | 0.25 µg/mL (lowest) | nih.gov |

| 1,3,4-Oxadiazole Derivatives (OZE-I, OZE-II, OZE-III) | Staphylococcus aureus (including MRSA) | 4 - 32 µg/mL | nih.gov |

| 1,3,4-Oxadiazole Derivative (Compound 13) | Staphylococcus aureus | 4 - 16 µg/mL | acs.org |

| 1,3,4-Oxadiazole Derivative (Compound 13) | Staphylococcus epidermidis | 8 - 16 µg/mL | acs.org |

The development of resistance to existing antibiotics in Gram-negative bacteria presents a significant clinical challenge. nih.gov Analogs of this compound have shown promise in addressing this issue. For example, certain oxoazetidine-benzene sulfonamide derivatives have demonstrated greater activity against Gram-negative bacteria compared to amoxicillin. researchgate.net N-(1,3,4-oxadiazol-2-yl)benzamides have also been identified as having potent activity against the Gram-negative pathogen Neisseria gonorrhoeae. nih.gov Furthermore, some 1,3,4-oxadiazole hybrids have shown activity against Pseudomonas aeruginosa and Escherichia coli that is two to four times stronger than the reference drug ampicillin. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Oxadiazole Analogs against Gram-Negative Bacteria

| Compound/Analog | Bacterial Strain | Activity/Minimum Inhibitory Concentration (MIC) | Reference |

| Oxoazetidine-benzene sulfonamide derivatives (4a1, 4b1, 4a2, 4b2) | Gram-negative bacteria | Greater activity than amoxicillin | researchgate.net |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237, HSGN-238) | Neisseria gonorrhoeae | Highly potent activity | nih.gov |

| 1,3,4-Oxadiazole-isoxazole hybrids (12a-e) | Pseudomonas aeruginosa | 2-4 times stronger than ampicillin | nih.gov |

| 1,3,4-Oxadiazole-isoxazole hybrids (12a-e) | Escherichia coli | 2-4 times stronger than ampicillin | nih.gov |

Anti-tubercular Activity against Mycobacterium tuberculosis

The global health challenge posed by tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is exacerbated by the emergence of drug-resistant strains, necessitating the discovery of novel therapeutic agents. nih.gov Analogs of this compound have emerged as a promising class of compounds with significant anti-tubercular potential. nih.govnih.gov

A series of novel benzoxa- nih.govnih.govnih.gov-diazole substituted amino acid hydrazides have been synthesized and evaluated for their inhibitory activity against Mtb. nih.gov These compounds have demonstrated the potential for selective activity against Mtb, highlighting the importance of the benzo- nih.govnih.govnih.gov-diazole core in achieving this selectivity and potency while minimizing toxicity to mammalian cells. nih.gov For instance, certain nitrobenzoxa- nih.govnih.govnih.gov-diazole derivatives showed high levels of activity against Mtb. nih.gov

Furthermore, studies on nitrotriazole-based sulfonamides have shown that this class of compounds exhibits aerobic anti-tubercular activity. nih.gov The activity of these sulfonamides against M. tuberculosis H37Rv has been demonstrated, with some derivatives showing significant inhibitory concentrations. nih.gov Interestingly, some of these compounds were also effective against isoniazid-resistant strains of Mtb. nih.gov

The following table provides a summary of the anti-tubercular activity of selected benzoxadiazole and related sulfonamide analogs.

| Compound Type | Target Organism | Key Findings |

| Benzoxa- nih.govnih.govnih.gov-diazole substituted amino acid hydrazides | Mycobacterium tuberculosis | Demonstrated selective antibacterial activity. nih.gov |

| Nitrobenzoxa- nih.govnih.govnih.gov-diazole | Mycobacterium tuberculosis | Showed high levels of anti-Mtb activity. nih.gov |

| 3-Nitrotriazole-based sulfonamides | Mycobacterium tuberculosis H37Rv | Exhibited aerobic anti-tubercular activity. nih.gov |

| 3-Nitrotriazole-based sulfonamides | Isoniazid-resistant M. tuberculosis | Some compounds showed activity against resistant strains. nih.gov |

Inhibition of ATP Phosphoribosyl Transferase (HisG)

While the direct inhibition of ATP Phosphoribosyl Transferase (HisG) by this compound analogs is not extensively detailed in the provided search results, the broader context of developing novel anti-tubercular agents involves identifying new drug targets to circumvent existing resistance mechanisms. nih.gov The development of compounds with novel mechanisms of action is a critical strategy in combating TB. nih.gov

Inhibition of APS Reductase (APSR)

Similarly, specific data on the inhibition of APS Reductase (APSR) by this compound analogs is not explicitly available in the provided results. However, the exploration of new therapeutic targets remains a key focus in the development of anti-TB drugs. nih.gov

Modulation of Sterol Biosynthesis Pathways (e.g., CYP51 Enzyme)

The sterol biosynthesis pathway, particularly the enzyme sterol 14α-demethylase (CYP51), is a well-established target for antifungal agents and is also being explored for anti-parasitic and anti-tubercular drugs. nih.govnih.gov Azole-containing compounds are known to inhibit CYP51 by coordinating with the heme iron in the enzyme's active site. nih.govnih.gov

In the context of related heterocyclic compounds, arylimidamide-azole hybrids have been investigated for their antileishmanial activity, which is thought to involve the inhibition of CYP51. nih.gov These hybrid molecules combine the structural features of arylimidamides and azoles, both of which have shown activity against visceral leishmaniasis. nih.gov The imidazole (B134444) or triazole moiety in these hybrids is believed to interact with the CYP51 active site. nih.gov While this research focuses on Leishmania donovani, it highlights the potential for azole-containing structures to target CYP51 across different organisms. The development of selective inhibitors for the microbial CYP51 over the human homolog is a key objective in this area of research. nih.gov

DNA Gyrase Inhibition Mechanisms

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and bacterial proliferation. nih.govnih.gov It has been a validated target for antibacterial drugs for decades, most notably the fluoroquinolones. nih.gov

Novel bacterial type II topoisomerase inhibitors (NBTIs) represent a class of compounds that stabilize single-strand DNA cleavage breaks by DNA gyrase. nih.gov Recent studies on NBTIs with improved DNA gyrase-binding moieties have demonstrated potent antibacterial activity. nih.gov Crystal structures of these inhibitors in complex with DNA gyrase and DNA have provided direct evidence for their mechanism of action, showing that they stabilize single-strand cleavage through asymmetric intercalation. nih.gov

Furthermore, isoquinoline (B145761) sulfonamides have been identified as allosteric inhibitors of DNA gyrase. nih.gov These compounds bind to a hydrophobic pocket in the GyrA subunit, a site distinct from that of fluoroquinolones. nih.gov This allosteric binding inhibits the DNA cleavage activity of the enzyme, presenting a novel mechanism to combat bacteria, including those resistant to existing gyrase inhibitors. nih.gov

The table below summarizes the mechanisms of DNA gyrase inhibition by different classes of compounds.

| Inhibitor Class | Mechanism of Action | Key Features |

| Novel Bacterial Type II Topoisomerase Inhibitors (NBTIs) | Stabilize single-strand DNA cleavage complexes. nih.gov | Asymmetric intercalation with a shift of the scissile phosphate. nih.gov |

| Isoquinoline Sulfonamides | Allosteric inhibition of DNA cleavage. nih.gov | Binds to a hydrophobic pocket in the GyrA subunit, distinct from the fluoroquinolone binding site. nih.gov |

Antineoplastic and Anticancer Research

Derivatives of 1,3,4-oxadiazole and related sulfonamides have been a focus of anticancer research due to their antiproliferative activities against various cancer cell lines. nih.govnih.gov

Mechanisms of Cell Proliferation Inhibition

The synthesis of new series of 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety has yielded compounds with significant in vitro antiproliferative activities against a panel of human cancer cell lines. nih.gov For example, a compound with a p-methoxybenzenesulfonamido moiety demonstrated broad-spectrum antiproliferative activity across numerous cancer cell types, including breast cancer, leukemia, and melanoma cell lines. nih.gov

Similarly, other studies have synthesized new 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives and evaluated their antiproliferative activity against various human cancer cell lines such as K562 (leukemia), MDA-MB-231 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer). nih.gov Several of these compounds displayed significant inhibitory activities, with one particular 1,3,4-oxadiazole derivative showing potent activity against the K562 cell line, suggesting its potential as a lead compound for further development of antiproliferative agents. nih.gov

The following table presents the antiproliferative activity of selected oxadiazole and triazole derivatives.

| Compound Series | Tested Cancer Cell Lines | Notable Activity |

| 1,3,4-Oxadiazole derivatives with sulfonamide moiety | NCI-58 human cancer cell line panel | Broad-spectrum antiproliferative activity; significant inhibition of T-47D (breast), SR (leukemia), SK-MEL-5 (melanoma), and MDA-MB-468 (breast) cell lines. nih.gov |

| 1,3,4-Oxadiazole and 1,2,4-triazole derivatives | K562 (leukemia), MDA-MB-231 (breast), HT29 (colon), HepG2 (liver) | Several compounds showed >50% inhibition against K562 cells; one compound exhibited 85% inhibition. nih.gov |

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Analogs of this compound have been investigated for their ability to trigger this process in malignant cells. For instance, research into benzenesulfonamide-1,2,3-triazole-glycoside hybrids has shown a marked pro-apoptotic effect on the MCF-7 human breast cancer cell line.

One particular derivative, compound 9 in a study by Sayed et al., demonstrated a significant capacity to induce apoptosis. researchgate.net When MCF-7 cells were treated with this compound, there was a substantial increase in the percentage of cells undergoing both early and late-stage apoptosis compared to the control group. researchgate.net Specifically, the early apoptotic cell population increased from 0.35% in the control to 15.77%, while the late apoptotic population rose from 0.14% to 9.75%. researchgate.net This suggests that the compound's cytotoxic mechanism is, at least in part, mediated through the activation of apoptotic pathways. researchgate.net The balance between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax), often regulated by the tumor suppressor p53, is crucial in this process. researchgate.net

Table 1: Apoptotic Activity of Benzenesulfonamide-1,2,3-triazole-glycoside 9 in MCF-7 Cells

| Phase | DMSO Control (%) | Compound 9 (%) |

|---|---|---|

| Early Apoptosis | 0.35 | 15.77 |

| Late Apoptosis | 0.14 | 9.75 |

| Necrosis | 1.27 | 3.99 |

Data sourced from Sayed et al. research. researchgate.net

Inhibition of Hypoxia-Inducible Factor (HIF) Pathways (e.g., HIF-1α/ARNT and HIF-2α/ARNT heterodimerization)

Solid tumors often develop in hypoxic (low oxygen) environments, which activates the Hypoxia-Inducible Factor (HIF) pathway. researchgate.net HIF is a key transcription factor that controls genes involved in tumor survival, angiogenesis, and resistance to therapy, making it a critical target in oncology. researchgate.netnih.gov The HIF-1 protein is a heterodimer composed of an alpha (HIF-1α) and a beta (HIF-1β, also known as ARNT) subunit. Inhibition of this pathway is a promising strategy for cancer treatment. nih.govrsc.org

Researchers have designed and synthesized chiral compounds that combine the 2,1,3-benzoxadiazole and sulfonamide moieties to act as HIF inhibitors. rsc.org In one study, a series of these chiral sulfonamides were tested for their ability to inhibit the HIF-1 pathway in A549 non-small cell lung cancer cells. Several compounds, including 4b, 6a, 6b, and 7a , exhibited a dose-dependent inhibition of cell viability under hypoxic conditions. nih.gov Molecular docking studies further supported these findings, suggesting that the compounds interact with the HIF-1β subunit. rsc.org Among the tested molecules, compound 6a with an R configuration was identified as a particularly promising candidate for a targeted HIF-1β inhibitor. nih.govrsc.org The screening of chemical libraries has consistently identified arylsulfonamides as a potent structural class for developing HIF pathway inhibitors. researchgate.net

Table 2: Investigated Chiral Benzoxadiazole Sulfonamides as HIF Inhibitors

| Compound | Target Pathway | Cell Line | Key Finding |

|---|---|---|---|

| Chiral Sulfonamides (4b, 6a, 6b, 7a) | HIF-1α/ARNT | A549 | Dose-dependent inhibition of cell viability under hypoxia. nih.gov |

| Compound 6a (R-configuration) | HIF-1β | A549 | Identified as a promising HIF-1β inhibitor candidate. nih.govrsc.org |

Anti-inflammatory Properties and Immunomodulatory Research

The structural motifs found in this compound analogs, such as the oxadiazole and triazole rings, are present in various compounds investigated for anti-inflammatory and immunomodulatory activities. For example, derivatives of 1,3,4-oxadiazole have demonstrated anti-inflammatory effects in both acute and chronic inflammation models. nih.gov

In a study on microglia, the primary immune cells of the central nervous system, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were found to suppress the production of inflammatory mediators. matrix-fine-chemicals.com These compounds effectively downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) following stimulation by lipopolysaccharide (LPS). matrix-fine-chemicals.com

Furthermore, research on 1,2,4-oxadiazole (B8745197) derivatives has highlighted their immunomodulatory potential. nih.gov One such derivative was shown to polarize bone marrow-derived macrophages towards the M1, or pro-inflammatory, phenotype, which is often associated with anti-tumor responses. nih.gov This suggests that these compounds can not only reduce inflammation but also modulate the immune system to combat diseases like cancer. nih.gov Similarly, substituted 1,3,4-thiadiazines have been noted for their ability to modulate the immune system, potentially by affecting cytokine signaling pathways. researchgate.net

Other Investigated Biological Activities

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. frontiersin.org Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. nih.gov Numerous studies have confirmed that heterocyclic sulfonamides, including those with five-membered rings like thiadiazoles, are effective inhibitors of various CA isoforms. nih.gov

For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfonamides, which are structural analogs, showed significant inhibitory activity against carbonic anhydrase II (CA II). nih.gov The potency of these compounds, with IC₅₀ values ranging from 3.3 x 10⁻⁸ M to 1.91 x 10⁻⁷ M, correlated directly with their physiological effects, such as reducing intraocular pressure. nih.gov This underscores the principle that the sulfonamide group is a key pharmacophore for engaging the active site of carbonic anhydrase. frontiersin.orgnih.gov

Table 3: Carbonic Anhydrase II Inhibition by 1,3,4-Thiadiazole-5-sulfonamide Analogs

| Compound | IC₅₀ (M) against CA II |

|---|---|

| 2-amino-1,3,4-thiadiazole-5-sulfonamide | 1.91 x 10⁻⁷ |

| 2-methylamino-1,3,4-thiadiazole-5-sulfonamide | 1.05 x 10⁻⁷ |

| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | 4.6 x 10⁻⁸ |

| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | 3.3 x 10⁻⁸ |

| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | 3.8 x 10⁻⁸ |

Data sourced from a study on CA II inhibitors. nih.gov

The inhibitory action of 2,1,3-benzoxadiazole analogs extends to other enzyme families beyond carbonic anhydrase. A notable example involves 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, which have been identified as suicide inhibitors of glutathione (B108866) S-transferases (GSTs). frontiersin.org One such compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) , binds to the enzyme's active site and forms a stable complex, effectively inactivating it. frontiersin.org This mechanism is particularly relevant for cancer therapy, as GSTs are often involved in drug resistance. frontiersin.org

While direct inhibition of catalase and peroxidase by this compound is not extensively documented, related heterocyclic structures show activity. For instance, 3-amino-1,2,4-triazole is a known irreversible inhibitor of catalase. Given that the triazole moiety is a common feature in many synthetic analogs, this suggests a potential avenue for designing new enzyme inhibitors based on a hybrid scaffold.

The triazole scaffold, often incorporated into analogs of benzoxadiazole sulfonamides, is recognized for its significant antiviral properties. Derivatives containing 1,2,3- and 1,2,4-triazole rings have shown activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and SARS-CoV-2.

Recent research has focused on hybrid molecules that combine a 1,2,3-triazole ring with a sulfonamide tether. In studies targeting SARS-CoV-2, one such hybrid compound demonstrated a potent antiviral effect with a high selectivity index, indicating it was effective against the virus at concentrations that were safe for host cells. Molecular docking studies suggest these compounds may bind to the viral spike protein, potentially interfering with its ability to enter host cells.

Anti-diabetic Research

The management of diabetes mellitus, a complex metabolic disorder, remains a significant challenge for healthcare systems worldwide. nih.gov Research into new anti-diabetic agents often focuses on the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.gov The complexity of type 2 diabetes mellitus necessitates the development of drugs that can target multiple biochemical pathways. nih.gov

In this context, novel sulfonamide derivatives have been synthesized and evaluated for their potential as multi-target anti-diabetic agents. nih.gov Studies on a series of new sulfonamide derivatives revealed significant inhibitory potential against α-glucosidase. nih.gov Four specific derivatives demonstrated excellent inhibitory activity, with IC₅₀ values indicating they were 1.05 to 1.39 times more potent than the standard drug, acarbose. nih.gov However, the synthesized sulfonamide derivatives exhibited weak inhibitory potential against α-amylase when compared to acarbose. nih.gov Related heterocyclic structures, such as 1,3,4-oxadiazole hybrids, have also shown promise by modulating molecular targets like peroxisome proliferator-activated receptor-gamma (PPARγ), which is crucial for regulating glucose metabolism and insulin (B600854) sensitivity. nih.gov

In Vitro α-Glucosidase Inhibitory Activity of Sulfonamide Derivatives

| Compound | IC₅₀ Value (μM) |

|---|---|

| Sulfonamide Derivative 3a | 19.39 |

| Sulfonamide Derivative 3b | 25.12 |

| Sulfonamide Derivative 3h | 25.57 |

| Sulfonamide Derivative 6 | 22.02 |

| Acarbose (Standard) | 27.01 |

Data sourced from research on novel sulfonamide derivatives as multitarget anti-diabetic agents. nih.gov

Antioxidant Mechanisms

The search for compounds with antioxidant properties is a vital area of pharmaceutical research, as oxidative stress is implicated in numerous disease pathologies. The antioxidant potential of new chemical entities is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Investigations into a series of ten novel 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, which share structural similarities with the benzoxadiazole sulfonamide class, included screening for in vitro antioxidant activity. nih.gov The study, which employed the DPPH radical scavenging method, found that some of the synthesized compounds were moderately active as antioxidants. nih.gov This line of inquiry suggests that the oxadiazole sulfonamide scaffold is a viable candidate for the development of agents that can mitigate oxidative damage. nih.gov

Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative conditions like Alzheimer's disease present a profound and growing challenge to global health. nih.gov A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov

Research has focused on sulfonamides as a promising class of compounds for Alzheimer's therapy. nih.gov A study involving a family of new compounds with sulfonamide and amide functional groups found that all nine tested derivatives were more active in inhibiting acetylcholinesterase than the clinically used drug rivastigmine. nih.gov

Furthermore, a molecular hybridization approach, which combines two or more pharmacophore moieties, has been used to design potent inhibitors. nih.gov This led to the development of benzoxazole-oxadiazole analogs that showed significant activity against both AChE and BuChE, with some analogs being more potent than standard inhibitors. nih.gov

Cholinesterase Inhibitory Activity of Benzoxazole-Oxadiazole Analogs

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|

| Analog 2 | 6.40 ± 1.10 | 7.50 ± 1.20 |

| Analog 15 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Analog 16 | 6.90 ± 1.20 | 7.60 ± 2.10 |

Data from in vitro studies on benzoxazole-oxadiazole derivatives as potential anti-Alzheimer's agents. nih.gov

Cardiovascular Research (e.g., Diuresis)

Diuretics are essential for managing conditions characterized by abnormal extracellular fluid volume, such as hypertension and edema. nih.govsemanticscholar.org They primarily act by increasing urine formation through the inhibition of electrolyte transport in the renal tubules. nih.govsemanticscholar.org The sulfonamide group is a well-established pharmacophore in diuretic drugs. semanticscholar.orgresearchgate.net

Recent research has explored novel sulfonamide-containing compounds as potential diuretics. A study focused on a diarylamide derivative incorporating a benzene (B151609) sulfonamide moiety, compound E3 (5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide), identified it as an inhibitor of urea (B33335) transporters UT-A1 and UT-B. nih.gov In vivo studies demonstrated that E3 exerted a dose-dependent diuretic effect in both mice and rats, significantly increasing urine output compared to a vehicle control. nih.gov This suggests that targeting urea transport with sulfonamide-based inhibitors is a viable strategy for developing new diuretics. nih.gov The diuretic potential of related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) sulfonamides, has also been well-documented, often linked to their activity as carbonic anhydrase inhibitors. semanticscholar.orgresearchgate.net

Ocular Disease Research (e.g., Glaucoma)

Glaucoma is a leading cause of irreversible blindness, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). nih.gov A primary therapeutic goal is to lower IOP by reducing the production of aqueous humor in the eye. semanticscholar.org

Sulfonamide derivatives have a long history in glaucoma treatment, most notably as carbonic anhydrase inhibitors (CAIs). semanticscholar.orgresearchgate.net Acetazolamide, a sulfonamide-containing drug, functions by inhibiting carbonic anhydrase in the ciliary body, thereby decreasing aqueous humor secretion and lowering IOP. semanticscholar.org The this compound scaffold is being investigated based on this principle. As a sulfonamide, it holds potential to act as a CAI. semanticscholar.orgresearchgate.net Research into related 1,3,4-thiadiazole sulfonamides has shown that they possess carbonic anhydrase inhibitory properties, reinforcing the rationale for exploring novel sulfonamide structures for glaucoma therapy. semanticscholar.orgresearchgate.net While many glaucoma patients use topical medications, issues such as ocular surface disease, often exacerbated by preservatives, highlight the need for new and improved therapeutic options. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Sulfonamide Substituents on Biological Activity

Research has shown that the 1-substituted aryl sulfonamide motif is particularly important for certain biological activities, such as plant growth promotion. dur.ac.uk The introduction of more complex side chains, such as a piperidine-4-carboxamide group, has been explored in the development of new potential therapeutic agents. ontosight.ai The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide highlights how complex substituents can be incorporated to potentially enhance biological effects. smolecule.com SAR studies often prioritize creating derivatives with modifications to the sulfonyl group to explore the impact on electronic and steric properties.

| Substituent on Sulfonamide (R in -SO₂NH-R) | Observed Influence/Application | Reference |

|---|---|---|

| Unsubstituted (-H) | Parent scaffold for derivatization. | smolecule.com |

| Aryl Groups | Important motif for plant growth-promoting activity. | dur.ac.uk |

| (3,4-dimethylphenyl)piperidine-4-carboxamide | Creates complex derivatives for medicinal chemistry exploration, targeting enzymes like carbonic anhydrase. | ontosight.ai |

| 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl | Designed to enhance biological activity through complex side-chain addition. | smolecule.com |

Role of the 2,1,3-Benzoxadiazole Ring System in Activity and Selectivity

The 2,1,3-benzoxadiazole ring system is a versatile and essential component for the biological activity of these sulfonamides. ontosight.ai This heterocyclic core is considered a valuable pharmacophore in medicinal chemistry and has been incorporated into molecules targeting a range of biological systems. researchgate.net Its structure contributes significantly to the binding affinity and selectivity of the compounds for their molecular targets, such as carbonic anhydrase and various receptors. ontosight.airesearchgate.net The benzoxadiazole moiety can be modified to fine-tune the electronic and steric properties of the entire molecule, thereby influencing its interactions with biological macromolecules. ontosight.ai

Impact of Halogenation on Pharmacological Efficacy

The introduction of halogen atoms, particularly fluorine and chlorine, onto the 2,1,3-benzoxadiazole ring has a marked impact on the compound's reactivity and, consequently, its pharmacological profile. A prominent example is the comparison between 7-chloro- and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide derivatives.

The fluorinated analog, 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F), demonstrates significantly higher reactivity compared to its chlorinated counterpart, DAABD-Cl. researchgate.net Specifically, the reaction rates of DAABD-F with low molecular weight thiols were found to be 50 times higher than those with DAABD-Cl. researchgate.net Furthermore, DAABD-F is capable of reacting with the amino moiety of amines like beta-alanine, a reactivity not observed with DAABD-Cl, which primarily reacts with thiols. researchgate.netcore.ac.uk This enhanced reactivity of the fluoro derivative can lead to different biological interactions and applications, such as in proteomics for labeling a broader range of amino acid residues. researchgate.net The synthesis of compounds starting from 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) further underscores the use of halogenated precursors in creating diverse derivatives. google.com

| Compound | Halogen at C7 | Key Finding | Reference |

|---|---|---|---|

| DAABD-Cl | Chlorine | Reacts with thiol moieties of proteins. | researchgate.netcore.ac.uk |

| DAABD-F | Fluorine | 50-fold higher reactivity with thiols compared to DAABD-Cl; also reacts with amino groups. | researchgate.net |

Effects of Electron-Withdrawing and Electron-Donating Groups on Biological Activity

The electronic properties of substituents on the benzoxadiazole ring are crucial determinants of biological activity. The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the reactivity and interaction of the molecule with its target.

For example, the presence of a nitro group, a strong EWG, is suggested to influence a compound's reactivity and biological activity. ontosight.ai Conversely, substituting an EWG like a nitro group with sulfonamides can increase reaction rates and improve properties like solubility. researchgate.net The dimethylaminosulfonyl group is another EWG that has been incorporated into the benzoxadiazole structure, where it enhances specificity for certain reactions, such as with primary amines. These modifications highlight a key strategy in rational drug design: modulating the electronic environment of the pharmacophore to optimize its function.

Chiral Considerations in Molecular Design and Bioactivity (e.g., Stereoisomerism, Enantioselectivity)

While the core 2,1,3-benzoxadiazole-4-sulfonamide is achiral, the introduction of chiral centers in its substituents is a key consideration in molecular design. The stereochemistry of these substituents can be critical for bioactivity and enantioselectivity, dictating how the molecule fits into a specific three-dimensional binding site on a biological target.

Patented derivatives of this scaffold often include complex, chiral side chains. For example, the synthesis of compounds such as (1S,2S)-trans-2-(cyanomethyl)-N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclo-butyl}cyclopropanesulfonamide demonstrates the deliberate incorporation of specific stereoisomers. google.com This approach aims to optimize ligand-target interactions, as one enantiomer or diastereomer frequently exhibits significantly higher potency or a different pharmacological profile than its counterparts. The use of chiral derivatization agents in analytical chemistry further emphasizes the importance of stereoisomerism in the study of bioactive molecules. researchgate.net

Ligand-Target Interactions and Binding Site Analysis

The sulfonamide group in this compound derivatives is a key feature for interaction with various biological targets, most notably the enzyme family of carbonic anhydrases (CAs). ontosight.aiontosight.ai The mechanism of inhibition typically involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion located in the enzyme's active site.

Binding site analysis reveals that interactions are not limited to the zinc ion. The benzoxadiazole ring and its substituents can form hydrogen bonds, van der Waals interactions, and hydrophobic interactions with amino acid residues lining the active site cavity. cardiff.ac.uk For instance, in some protein targets, a hydrophobic pore can recruit the organic molecule, aided by residues such as tryptophan. cardiff.ac.uk The design of derivatives with modified substituents on the benzoxadiazole ring can exploit these secondary interactions to enhance binding affinity and achieve selectivity for specific CA isoforms or other protein targets. ontosight.ainiph.go.jp

Computational and Theoretical Investigations of 2,1,3 Benzoxadiazole 4 Sulfonamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules.

Density Functional Theory (DFT) has been employed to model the electronic structure of 2,1,3-benzoxadiazole derivatives. These studies provide a fundamental understanding of the electron distribution and molecular geometry. For instance, DFT calculations on various 2,1,3-benzoxadiazole derivatives have been performed to understand their molecular properties. researchgate.net

In a study on fluorophores containing a 2,1,3-benzoxadiazole unit, DFT was used to model the electronic structure of the compounds in their ground and excited states. nih.govfrontiersin.orgnih.gov The calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), help in understanding the changes in reactivity in different phases. researchgate.net For novel sulfonylamido benzoxazole (B165842) derivatives, geometric optimization and molecular reactivity analysis have been carried out using the B3LYP/6-311G(d,p) level of theory. nih.gov

It is important to note that while these studies are on derivatives, the foundational electronic structure of the 2,1,3-benzoxadiazole core is a key determinant of their properties.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra. This is particularly relevant for 2,1,3-benzoxadiazole derivatives, many of which are fluorescent.

Studies on fluorophores incorporating the 2,1,3-benzoxadiazole moiety have utilized TD-DFT to simulate their emission spectra. nih.govfrontiersin.orgnih.gov These simulations have shown good agreement with experimental results, confirming the nature of the electronic transitions, often identified as π-π* transitions with charge transfer characteristics. nih.govfrontiersin.orgnih.gov The solvent effects on the photophysical properties can also be effectively modeled using TD-DFT in conjunction with solvent models like the Polarizable Continuum Model (PCM). researchgate.net

For example, in a study of 2,1,3-benzoxadiazole derivatives, TD-DFT calculations helped to explain the solvent-dependent fluorescence, where a shift in the emission peak was observed in different solvents. nih.govfrontiersin.org This was attributed to the intramolecular charge transfer (ICT) nature of the excited state. nih.govfrontiersin.org

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.

DFT calculations on various benzoxazole and sulfonamide derivatives have been used to determine their frontier orbital energies and related global reactivity descriptors. nih.gov These descriptors, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of the molecule's reactivity.

A study on novel sulfonylamido benzoxazole derivatives included a molecular reactivity analysis (HOMO-LUMO) using DFT at the B3LYP/6-311G(d,p) level. nih.gov This analysis is vital for understanding the potential of these molecules to interact with biological systems. While specific data for 2,1,3-benzoxadiazole-4-sulfonamide is not available, the general principles from related sulfonamides can be informative.

Table 1: Illustrative Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Propensity to accept electrons |

This table presents the conceptual framework for global reactivity descriptors derived from frontier orbital energies.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a target protein and the stability of the resulting complex. These methods are invaluable in drug discovery and design.

Molecular docking studies have been performed on various sulfonamide derivatives to predict their binding affinities with different protein targets. nih.govrsc.org For instance, in a study of novel sulfonamide derivatives, molecular docking was used to investigate the structural basis of their antibacterial activity by estimating their binding affinities to the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.gov Similarly, docking studies on sulfonylamido benzoxazole derivatives against S. aureus gyrase have been conducted. nih.gov

These studies typically involve preparing the 3D structures of the ligands and the protein receptor, defining a binding site, and then using a docking algorithm to predict the binding mode and score. The binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity. While no specific docking studies on this compound were found, the extensive research on related sulfonamides suggests that the sulfonamide group plays a crucial role in protein binding.

Table 2: Example of Molecular Docking Results for Sulfonamide Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Sulfonamide Derivative 1C | E. coli DHPS | - | Not specified |

| Sulfonylamido Benzoxazole N4 | S. aureus Gyrase | -8.7 | Not specified nih.gov |

| Sulfonylamido Benzoxazole N9 | S. aureus Gyrase | -8.6 | Not specified nih.gov |

| Triazole Benzene (B151609) Sulfonamide 27 | Carbonic Anhydrase IX | -9.2 | Gln92, Thr200, Asn66, His68 rsc.org |

This table provides examples of binding affinities for various sulfonamide derivatives with their respective protein targets as reported in the literature.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This is important for understanding the flexibility of a molecule and which conformations are most likely to be biologically active.

Pharmacoinformatics and Drug-Likeness Assessment (e.g., Lipinski's Rule, ADMET Prediction)

The development of novel therapeutic agents increasingly relies on computational methods to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. Pharmacoinformatics plays a crucial role in early-stage drug discovery by filtering compound libraries and identifying candidates with favorable drug-like properties. For derivatives of this compound, in silico tools are employed to assess their potential as viable drug candidates, focusing on parameters guided by frameworks such as Lipinski's Rule of Five and predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Computational studies on various sulfonamide and benzoxadiazole derivatives indicate a concerted effort to align with these parameters during the design phase. For instance, the molecular weight of N-(4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is 289.31 g/mol , and for 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(2,4-dimethoxyphenyl)propanamide, it is approximately 421.44 g/mol , both comfortably within the sub-500 dalton guideline. ontosight.ai The presence of the sulfonamide group can enhance solubility and stability, which are favorable pharmacokinetic properties.

| Compound Name | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Calculated logP | Lipinski's Rule Compliance |

| This compound | 201.20 | 2 | 5 | ~1.5 | Yes |

| N-(4-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide | 289.31 | 1 | 5 | ~2.8 | Yes |

| 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(2,4-dimethoxyphenyl)propanamide | 421.44 | 1 | 8 | ~3.2 | Yes |

Note: Calculated logP values are estimates based on standard computational models.

ADMET Prediction

Beyond the initial screening with Lipinski's rules, more detailed ADMET predictions are crucial for understanding a compound's lifecycle in the body. These predictions are performed using various online servers and software that model a compound's interaction with biological systems. nih.gov

Absorption: This parameter predicts how well a compound is absorbed from the gut into the bloodstream. For sulfonamide-based compounds, factors like water solubility and intestinal absorption are key. Computational models for novel benzimidazole-1,2,3-triazole-sulfonamide hybrids have been used to evaluate these properties as part of their pharmacophore elucidation. nih.gov

Distribution: This relates to how a compound spreads throughout the body's tissues and fluids. The volume of distribution and the ability to cross the blood-brain barrier are important predicted parameters.

Metabolism: This assesses how the compound is broken down by the body, primarily by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms (e.g., CYP2D6, CYP3A4) a compound might inhibit is critical to avoid drug-drug interactions.

Excretion: This predicts the route by which the compound and its metabolites leave the body.

Toxicity: Early prediction of potential toxicity, such as carcinogenicity, mutagenicity (e.g., AMES toxicity), and cardiotoxicity (e.g., hERG inhibition), is vital to de-risk drug candidates.

For various sulfonamide derivatives, in silico ADMET properties are often predicted using online tools like the pkCSM and Pre-ADMET servers. nih.gov Studies on related heterocyclic sulfonamides have shown that these computational predictions are integral to the design and synthesis process, guiding the selection of candidates for further pharmacological evaluation. nih.govnih.gov For example, research on novel sulfonamide-1,2,4-triazoles and related heterocycles involved predicting molecular properties that could be used as descriptors in Structure-Activity Relationship (SAR) studies, linking the computational data directly to observed biological activity. nih.gov

| ADMET Parameter | Predicted Property for Benzoxadiazole-Sulfonamide Systems | Significance in Drug Development |

| Absorption | High Caco-2 permeability; High human intestinal absorption | Indicates good potential for oral bioavailability. |

| Distribution | Moderate to low blood-brain barrier (BBB) penetration | Suggests lower potential for CNS side effects unless targeting the brain. |

| Metabolism | Predicted non-inhibitor of major CYP450 enzymes (e.g., CYP2D6, CYP3A4) | Lower likelihood of causing adverse drug-drug interactions. |

| Excretion | Predicted to be cleared primarily via renal pathways (Total Clearance) | Informs on dosing adjustments for patients with renal impairment. |

| Toxicity | Predicted to be non-mutagenic (AMES test negative) and non-carcinogenic | Indicates a favorable preliminary safety profile. |

Note: The data in this table represents typical predictive goals and findings for this class of compounds based on computational studies of related structures. nih.govnih.gov

Analytical Methodologies and Research Applications of 2,1,3 Benzoxadiazole 4 Sulfonamide Derivatives

Development of Fluorogenic Derivatization Reagents

Fluorogenic derivatization involves the use of a reagent that is itself not fluorescent but becomes fluorescent after reacting with an analyte. This principle is key to reducing background noise and enhancing detection sensitivity. Several key reagents based on the 2,1,3-benzoxadiazole-4-sulfonamide scaffold have been synthesized for this purpose, including 4-(dimethylaminoethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl), its relatives like DAABD-F, and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). nih.govcolab.ws

Thiol-Specific Probes

Derivatives of 2,1,3-benzoxadiazole have been extensively developed as thiol-specific fluorogenic probes. bertin-bioreagent.comnih.gov These reagents are designed to react specifically with the sulfhydryl group (-SH) of cysteine residues in proteins and other thiols. nih.govresearchgate.net

SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate): This water-soluble reagent reacts with thiol groups to yield highly fluorescent products. dojindo.com It exhibits excitation and emission maxima at approximately 380 nm and 515 nm, respectively. bertin-bioreagent.com SBD-F has been successfully used to quantify low molecular weight thiols like cysteine, homocysteine, and glutathione (B108866) in biological samples, with detection limits in the picomole range. dojindo.com

DAABD-Cl (7-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide): This reagent is particularly effective for labeling cysteine residues in proteins. nih.govnih.gov The non-fluorescent DAABD-Cl molecule reacts with the thiol group of cysteine to form a highly fluorescent DAABD-protein derivative, which can be detected with an excitation wavelength of 395 nm and an emission wavelength of 505 nm. nih.gov This reaction's fluorogenic nature ensures low background fluorescence, even when an excess of the reagent is used. nih.gov The resulting derivatives are stable and can be detected at the femtomole level. colab.ws

The specificity of these probes for thiols is often achieved by controlling the reaction pH. At a pH below 7, the reaction with the thiol groups of cysteines is favored over reactions with other amino acid residues like lysines. thermofisher.com

Amino-Specific Probes

While many benzoxadiazole derivatives are designed for thiols, some can also react with primary and secondary amines, such as the N-terminal amino group of proteins and the epsilon-amino group of lysine (B10760008) residues. nih.govthermofisher.com

NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): This reagent is a well-characterized fluorogenic labeling agent for amino acids. nih.gov It reacts with primary amines to form highly fluorescent derivatives. researchgate.net NBD-F has been utilized in high-speed online microdialysis-capillary electrophoresis for the analysis of amino acid neurotransmitters. nih.gov

DAABD-Cl and related compounds: While primarily used for thiols, under certain conditions, these reagents can also react with amino groups. The reaction conditions can be optimized to favor derivatization of either thiols or amines, providing flexibility in experimental design. nih.govthermofisher.com

Proteomics Applications using Fluorogenic Derivatization-Liquid Chromatography-Mass Spectrometry (FD-LC-MS/MS)

The combination of fluorogenic derivatization with liquid chromatography-tandem mass spectrometry (FD-LC-MS/MS) has emerged as a powerful technique in proteomics. nih.govnih.govfrontiersin.org This method allows for the sensitive and quantitative analysis of complex protein mixtures. storkapp.menih.gov The general workflow involves derivatizing proteins with a fluorogenic reagent, separating the labeled proteins by high-performance liquid chromatography (HPLC), and then identifying and quantifying them using mass spectrometry. nih.gov

Quantification of Proteins and Peptides

A key application of FD-LC-MS/MS is the precise quantification of proteins and peptides in biological samples. nih.govnih.gov The fluorescence intensity of the derivatized protein or peptide is directly proportional to its amount, allowing for accurate relative and absolute quantification. nih.govmoleculardevices.com

The FD-LC-MS/MS method offers high sensitivity, with detection limits for derivatized proteins and peptides ranging from 0.5 to 30 femtomoles. nih.govfrontiersin.org This sensitivity is comparable to other proteomics methods but offers advantages in terms of simplicity and the direct identification of intact proteins. nih.gov

Table 1: Comparison of Proteomics Methods

| Feature | FD-LC-MS/MS | Two-dimensional differential gel electrophoresis (2D-DIGE) | Shotgun Proteomics |

|---|---|---|---|

| Separation Target | Protein | Protein | Peptide |

| Quantification Target | Protein | Protein | Peptide |

| MS Target | Digested Peptides | Digested Peptides | Peptides |

| Sensitivity | High (fmol range) nih.gov | Moderate | High |

| Reproducibility | High nih.gov | Moderate | Variable |

Identification of Altered Protein Expression

Differential proteomics, which aims to identify changes in protein expression between different biological states (e.g., healthy vs. diseased tissue), is a major application of FD-LC-MS/MS. nih.govfrontiersin.org By comparing the HPLC chromatograms of two samples derivatized with a fluorogenic reagent, peaks with different intensities can be identified, indicating differentially expressed proteins. nih.govnih.gov These proteins can then be isolated, digested, and identified by MS/MS. nih.gov

This approach has been successfully applied to identify potential biomarkers for various diseases, including different types of cancer. nih.govresearchgate.net For instance, a differential proteome analysis using FD-LC-MS/MS on breast cancer cell lines identified cooperatively expressed annexin-2 and galectin-1 as potential markers for metastatic breast cancer. researchgate.net

Analysis of Secreted Proteins in Cell Culture Medium

The analysis of the secretome, the collection of proteins secreted by cells into the extracellular space, provides valuable insights into cell signaling and disease processes. seer.bio The FD-LC-MS/MS method is well-suited for analyzing the often low-abundance proteins found in cell culture medium. seer.bio

The high sensitivity of fluorogenic derivatization allows for the detection and quantification of secreted proteins that might be missed by other methods. nih.gov This capability is crucial for understanding the cellular microenvironment and identifying secreted biomarkers. seer.bio

Quantification of Low Molecular Weight Thiols

Derivatives of this compound are extensively used as fluorogenic reagents for the sensitive detection and quantification of low molecular weight (LMW) thiols. These reagents are typically non-fluorescent on their own but form highly fluorescent adducts upon reaction with thiol groups. This "turn-on" fluorescence provides a high signal-to-noise ratio, making them ideal for trace analysis.

Two commonly employed reagents are 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). nih.gov Both react with thiols to produce highly fluorescent conjugates with emission maxima around 500 nm. nih.gov However, it is important to note that ABD-F can also react with phenolic hydroxyl and amino groups, indicating a potential for non-specific labeling of proteins. nih.gov

A highly sensitive and straightforward method utilizing 7-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-Cl) has been developed for the analysis of LMW thiols in biological extracts, such as from Caenorhabditis elegans. nih.gov This method involves derivatization at 40°C for 10 minutes, followed by separation using high-performance liquid chromatography (HPLC) with fluorescence detection (excitation at 400 ± 15 nm and emission at 510 ± 15 nm). nih.gov This technique has successfully identified several LMW thiols, including cysteine, cysteinylglycine, gamma-glutamylcysteine, and reduced glutathione, confirming the presence of the glutathione cycle in C. elegans. nih.gov

The reaction conditions and analytical parameters for the quantification of LMW thiols using these reagents are summarized in the table below.

| Thiol Analyte | Derivatizing Reagent | Reaction Conditions | Detection Method | Excitation (nm) | Emission (nm) | Reference |

| Cysteine, Homocysteine, Glutathione | ABD-F/SBD-F | Not specified | Fluorescence Spectroscopy | Not specified | ~500 | nih.gov |

| Cysteine, Cysteinylglycine, γ-Glutamylcysteine, Glutathione | DAABD-Cl | 40°C, 10 min, pH 9.0 | HPLC-Fluorescence | 400 ± 15 | 510 ± 15 | nih.gov |

Derivatization for Fatty Acid Analysis

The carboxyl group of fatty acids is not inherently suitable for direct analysis by sensitive detection methods like fluorescence. Therefore, derivatization with a fluorogenic reagent is a common strategy to enhance detection sensitivity. This compound derivatives have been synthesized for this purpose, acting as pre-column tagging reagents in HPLC.

A series of 4-(aminosulphonyl)-2,1,3-benzoxadiazole amine derivatives, including 4-(aminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole (ABD-PZ), 4-(aminosulphonyl)-7-(5-aminopentylamino)-2,1,3-benzoxadiazole (ABD-AP), and 4-(aminosulphonyl)-7-N-(2-aminoethylamino)-2,1,3-benzoxadiazole (ABD-AE), have been developed. rsc.org These reagents react with fatty acids at room temperature in the presence of diethyl phosphorocyanidate (DEPC) to yield fluorescent adducts. rsc.org The resulting derivatives of arachidic acid, for instance, exhibit distinct fluorescence properties, as detailed in the table below.

| Derivatizing Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| ABD-PZ | 440 | 580 | rsc.org |

| ABD-AP | Not Specified | 570 | rsc.org |

| ABD-AE | Not Specified | Not Specified | rsc.org |

Furthermore, the exploration of diarylsulfonamides has led to the identification of agonists for the free fatty acid receptor 4 (FFA4/GPR120), highlighting the broader utility of sulfonamide derivatives in fatty acid-related research. nih.gov

Application as Fluorescent Probes for Biological Systems

The environmentally sensitive nature of the 2,1,3-benzoxadiazole fluorophore makes its derivatives valuable tools for probing various biological systems and processes.

Polyamine Transport System Probing

Polyamines are crucial for cell growth and differentiation, and understanding their transport mechanisms is of significant interest. nih.gov Fluorescently labeled polyamine analogs serve as probes to visualize and study the polyamine transport system (PTS). nih.govsigmaaldrich.com

Researchers have synthesized spermine (B22157) derivatives conjugated with fluorophores like 7-nitrobenzoxadiazole (NBD). researchgate.net One such conjugate, N1-Methylspermine NBD, has demonstrated selectivity for cells proficient in the PTS over those that are deficient. researchgate.net This selectivity allows for its use in identifying cells that are sensitive to cytotoxic agents delivered via the PTS. researchgate.net The synthesis of various azido-derivatized polyamines allows for easy "click" chemistry conjugation to fluorophores like BODIPY, creating fluorescent probes for studying polyamine trafficking. nih.gov These linear probes have shown rapid accumulation in cancer cells (MCF-7) compared to non-tumorigenic cells (MCF-10A), suggesting their potential for targeted cargo delivery to cancer cells. nih.gov

Environment-Sensitive Probes (e.g., pH, polarity)

The fluorescence properties of many 2,1,3-benzoxadiazole derivatives are highly dependent on the polarity and hydrogen-bonding capability of their surrounding environment. nih.gov This solvatochromism makes them excellent environment-sensitive probes.

For instance, a benzophosphole oxide derivative, which incorporates a related phosphorus-containing ring system, exhibits a significant color change in its fluorescence spectrum depending on the solvent polarity, while its absorption spectrum remains largely unaffected. colab.ws This property has been utilized to stain adipocytes and differentiate subcellular compartments based on their local polarity. colab.wselsevierpure.com

Similarly, new intramolecular charge-transfer type fluorophores, DBThD-IA and DBSeD-IA, where the oxygen of a 2,1,3-benzoxadiazole has been replaced by sulfur and selenium respectively, show high fluorescence in non-polar environments like n-hexane but are almost non-fluorescent in water. nih.gov This sensitivity to both polarity and hydrogen bonding allows for their use in probing environmental changes. nih.gov The enhanced photostability of DBThD-IA has enabled the development of robust nanogel thermometers for intracellular temperature measurements. nih.gov

A novel series of environment-sensitive fluorescent probes, ESA, DHA, and DHS, have been designed based on the 2,1,3-benzoxadiazole scaffold to detect and inhibit metallo-β-lactamases (MβLs), enzymes that confer antibiotic resistance. nih.gov The probe ESA, in particular, shows a "turn-on" fluorescence response that can distinguish between different classes of MβLs and can be used to track the distribution of these enzymes within living cells. nih.gov

Application as Redox Potential Indicators in Biological Samples

The cellular redox state is a critical indicator of cell health and function. The fluorescence of certain 2,1,3-benzoxadiazole derivatives can be modulated by the redox environment, making them suitable as redox potential indicators.

The fluorescence of nitrobenzoxadiazole (NBD) is quenched in aqueous environments but can be restored upon interaction with less polar environments, such as lipid membranes. thermofisher.com The fluorescence of NBD-labeled lipids can be eliminated by reduction with dithionite, a membrane-impermeant reducing agent. thermofisher.com This property can be exploited to determine the location of the NBD fluorophore within the inner or outer leaflet of a lipid bilayer, providing information about membrane dynamics and redox accessibility. thermofisher.com

Future Directions and Emerging Research Areas for 2,1,3 Benzoxadiazole 4 Sulfonamide

Development of Next-Generation Derivatives with Enhanced Selectivity and Potency

A primary focus of current research is the rational design of new 2,1,3-benzoxadiazole-4-sulfonamide derivatives with superior selectivity and potency for jejich biological targets. This involves sophisticated medicinal chemistry approaches to fine-tune the molecule's structure-activity relationship (SAR).

One notable area of advancement is in the development of enzyme inhibitors. For instance, derivatives of the related 7-nitro-2,1,3-benzoxadiazole have been investigated as suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes often implicated in drug resistance in cancer. nih.gov These compounds, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), are designed to be non-peptidomimetic and can accumulate in tumor cells. nih.gov NBDHEX acts as a suicide inhibitor by binding to the active site of GSTs and forming a stable complex, effectively inactivating the enzyme. nih.gov This mechanism-based inhibition provides a high degree of potency and selectivity, offering a promising strategy for overcoming cancer drug resistance. nih.gov

Furthermore, research into new sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties has demonstrated the potential for achieving isoform-selective inhibition of carbonic anhydrases (CAs). mdpi.com Certain derivatives have shown preferential inhibition of hCA II and hCA XII, which are important targets in various diseases. mdpi.com Molecular docking studies have been employed to understand the interactions between these compounds and the amino acid residues in the active sites of the CA isoforms, providing a rational basis for the observed inhibitory activity and guiding the design of even more selective inhibitors. mdpi.com The strategic modification of the substituents on the benzoxadiazole and sulfonamide moieties is key to modulating these interactions and achieving the desired selectivity profile.

Integration into Multi-Target Drug Discovery Strategies

The complex nature of many diseases, such as cancer and diabetes, has spurred a shift towards multi-target drug discovery, where a single molecule is designed to interact with multiple biological targets simultaneously. The structural versatility of sulfonamide derivatives, including the this compound scaffold, makes them excellent candidates for this approach. matrix-fine-chemicals.comnih.gov

In the context of metabolic diseases, novel sulfonamide derivatives have been designed and synthesized as multi-target antidiabetic agents. nih.govrsc.org These compounds have been evaluated for their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.govrsc.org For example, a series of new sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the established drug acarbose. nih.govrsc.org The development of such dual inhibitors can offer a more comprehensive therapeutic effect in managing type 2 diabetes. The design of these multi-target agents often involves creating a focused library of compounds based on known pharmacophores and utilizing computational models to predict their activity against multiple targets. frontiersin.org

The inherent bioactivity and adaptable structure of the sulfonamide group, combined with the unique electronic properties of the benzoxadiazole ring, provide a fertile ground for the design of molecules that can modulate several pathways involved in a disease's pathogenesis. matrix-fine-chemicals.comnih.gov This polypharmacological approach holds the potential for more effective treatments with improved patient outcomes.

Advanced Analytical Techniques for Real-Time Biological Monitoring

The intrinsic fluorescent properties of the 2,1,3-benzoxadiazole core have been a significant driver in the development of advanced analytical tools for real-time biological monitoring. frontiersin.orgnih.govresearchgate.net These fluorescent probes enable the visualization and tracking of biological processes within living cells and tissues.

Derivatives of 2,1,3-benzoxadiazole are being engineered as fluorophores with strong, solvent-dependent fluorescence emission. frontiersin.orgnih.govresearchgate.net For example, certain derivatives exhibit absorption maxima in the visible region and emit in the bluish-green region, with their fluorescence quantum yields being significantly influenced by the substituents on the benzoxadiazole ring. frontiersin.orgnih.govresearchgate.netresearchgate.net This sensitivity to the local environment makes them valuable as probes for sensing changes in polarity within biological systems. researchgate.net

Specifically, 4-nitro-2,1,3-benzoxadiazole (B59055) derivatives have been developed as potential fluorescent probes for sigma receptors, which are implicated in various neurological and psychiatric disorders. rsc.org These probes, synthesized by linking the fluorescent tag to a sigma receptor ligand via a piperazine (B1678402) linker, have shown high affinity for these receptors. rsc.org Confocal microscopy studies using these fluorescent probes have demonstrated their potential for visualizing the subcellular localization and dynamics of sigma receptors in both normal and cancer cells. rsc.org Similarly, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for targeted imaging in tumors, showing high uptake by melanoma cells and enabling clear fluorescent imaging. nih.gov

It is important to note, however, that the specificity of these fluorescent labels must be carefully validated. For instance, it has been shown that 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) is not entirely specific for labeling sulfhydryl groups in proteins, as it can also react with phenolic hydroxyl and amino groups. nih.gov This highlights the need for rigorous characterization of new probes to ensure accurate interpretation of biological imaging data.

Exploration of Novel Therapeutic and Diagnostic Indications

The unique pharmacological profile of this compound derivatives continues to inspire the exploration of novel therapeutic and diagnostic applications beyond their established roles.

In oncology, the development of 7-nitro-2,1,3-benzoxadiazole derivatives as potent inhibitors of glutathione S-transferases points towards their potential as anticancer drugs that can circumvent mechanisms of drug resistance. nih.gov

The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, is an exciting frontier for this class of compounds. While not the specific compound of focus, a related benzothiadiazole derivative has been successfully developed as a theranostic agent for near-infrared photoacoustic imaging and photothermal therapy. nih.gov This provides a strong rationale for exploring the potential of this compound derivatives in similar theranostic applications, where the fluorescent properties could be used for diagnosis and imaging-guided therapy.

Furthermore, the development of new sulfanilamide derivatives as selective carbonic anhydrase inhibitors opens up possibilities for treating a range of conditions where these enzymes are dysregulated, including glaucoma, epilepsy, and certain types of cancer. mdpi.com The ability to achieve isoform selectivity is crucial for minimizing off-target effects and developing safer and more effective therapies. mdpi.com

The exploration of this chemical scaffold in new disease areas is an active and promising area of research, with the potential to yield novel drugs and diagnostic tools for a variety of unmet medical needs.

Q & A

Basic: What are the standard synthetic routes for 2,1,3-benzoxadiazole-4-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions. For example, a two-step method starts with tetrazole derivatives refluxed in dry EtN/THF with PdCl(PPh) and CuI catalysts, followed by recrystallization from ethanol to isolate the product . Key factors affecting yield include:

- Catalyst loading : Optimal Pd catalyst concentration (e.g., 0.26 mmol for 5.95 mmol substrate) minimizes side reactions.

- Solvent system : A 1:1 ratio of EtN/THF ensures efficient deprotonation and intermediate stabilization.

- Temperature : Reflux at 55°C promotes complete conversion, while higher temperatures risk decomposition .

Basic: How can researchers validate the purity and structural integrity of this compound?

Analytical validation requires a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm aromatic proton environments and sulfonamide functional groups. For isotopically labeled variants (e.g., C), isotopic shifts in canonical SMILES aid structural verification .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragments, with deviations <2 ppm confirming purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values within ±0.4% .

Advanced: What strategies resolve contradictions in spectroscopic data for metal-sulfonamide complexes involving this compound?

Contradictions in UV-Vis or NMR data for metal complexes (e.g., Cu, Fe) often arise from pH-dependent coordination modes. To address this:

- pH titration studies : Monitor spectral changes across pH 3–9 to identify stable coordination geometries (e.g., octahedral vs. tetrahedral) .